![molecular formula C18H13BrN2OS B2705465 7-bromo-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 872197-65-4](/img/no-structure.png)

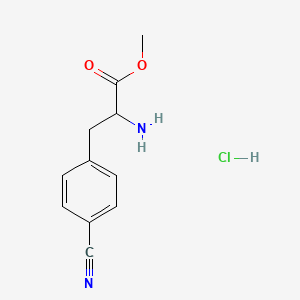

7-bromo-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

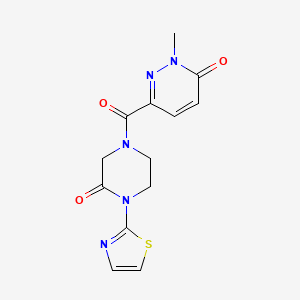

Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds . They are integral parts of DNA and RNA and impart diverse pharmacological properties .

Synthesis Analysis

When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Molecular Structure Analysis

The structure of pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . The name of the pyrimidine was first applied by Pinner from the combination of two words pyridine and amidine .Chemical Reactions Analysis

Pyrimidines and their derivatives have been described with a wide range of biological potential i.e. anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant and antimalarial etc.Wissenschaftliche Forschungsanwendungen

Synthesis of Biological Active Compounds

A novel synthesis approach led to the creation of a series of compounds with significant biological activities. For instance, the synthesis of 6-azacadeguomycin and various 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides demonstrated potential antiviral and antitumor activities, particularly against measles and leukemia (C. R. Petrie et al., 1985)[https://consensus.app/papers/synthesis-activity-6azacadeguomycin-346trisubstituted-petrie/8e00244e86315294b63f5914386ea5d3/?utm_source=chatgpt].

Antimicrobial and Antioxidant Activities

Fused thiazolo[3,2-a]pyrimidines showed notable antibacterial and antioxidant properties. Compounds synthesized from fused 3,4-dihydropyrimidin-2(1H)-thiones exhibited strong activity against Escherichia coli and Pseudomonas aeruginosa, alongside potent antioxidant activities compared to standard drugs (Janardhan Banothu et al., 2014)[https://consensus.app/papers/synthesis-characterization-evaluation-fused-banothu/e1c8bd9d2a365943afb621c5798acc3e/?utm_source=chatgpt].

Catalyst-Free Synthesis of Pharmaceutical Interests

A catalyst-free, one-pot synthesis method was developed for creating a new series of functionalized 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones. This method is highlighted for its eco-friendliness, excellent yields, and simplicity, making it highly relevant for pharmaceutical applications (G. Brahmachari et al., 2017)[https://consensus.app/papers/catalystfree-onepot-threecomponent-synthesis-diversely-brahmachari/9137a330fa305a1a98c4e79c84c4214c/?utm_source=chatgpt].

Antimicrobial Activity of Chromeno Pyrimidinone Derivatives

Chromeno pyrimidinone derivatives synthesized via Bronsted acidic ionic liquid catalysis demonstrated significant in vitro antimicrobial activity against various bacterial and fungal strains. This synthesis route emphasizes the potential for developing new antimicrobial agents (Janardhan Banothu & Rajitha Bavanthula, 2012)[https://consensus.app/papers/brønsted-liquid-catalyzed-highly-synthesis-chromeno-banothu/474ed7f11a6d54aab192024cbcb84471/?utm_source=chatgpt].

Antitubercular and Antimicrobial Activities

Novel 5-phenyl-1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dithiones and related compounds were synthesized and evaluated for their antitubercular and antimicrobial activities. These studies provide a foundation for further development of drugs against tuberculosis and other microbial infections (Nimesh R. Kamdar et al., 2011)[https://consensus.app/papers/synthesis-evaluation-vitro-activity-activity-novel-kamdar/06cbe180b27a5f44b88c9cb64da2fe34/?utm_source=chatgpt].

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione involves the condensation of 2-amino-4-bromo-6-(p-tolyl)pyrimidine with 3-acetyl-4-hydroxy-2H-chromen-2-one followed by cyclization and thionation.", "Starting Materials": [ "2-amino-4-bromo-6-(p-tolyl)pyrimidine", "3-acetyl-4-hydroxy-2H-chromen-2-one", "Sulfur", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: 2-amino-4-bromo-6-(p-tolyl)pyrimidine is reacted with 3-acetyl-4-hydroxy-2H-chromen-2-one in ethanol in the presence of hydrochloric acid to form 7-bromo-2-(p-tolyl)-3-(2'-acetyl-4'-hydroxyphenyl)chromen-4-one.", "Step 2: The product from step 1 is cyclized by heating with sodium hydroxide in ethanol to form 7-bromo-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4-one.", "Step 3: The product from step 2 is thionated by reacting with sulfur in ethanol to form 7-bromo-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione." ] } | |

CAS-Nummer |

872197-65-4 |

Produktname |

7-bromo-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione |

Molekularformel |

C18H13BrN2OS |

Molekulargewicht |

385.28 |

IUPAC-Name |

7-bromo-2-(4-methylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

InChI |

InChI=1S/C18H13BrN2OS/c1-10-2-4-11(5-3-10)16-20-17-14(18(23)21-16)9-12-8-13(19)6-7-15(12)22-17/h2-8H,9H2,1H3,(H,20,21,23) |

InChI-Schlüssel |

CBGSSQIBVYXYSJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Br |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-5-methoxy-2-phenylpyridazin-3-one](/img/structure/B2705392.png)

![2-[1-(2-Aminoethyl)cyclohexyl]acetic acid hydrochloride](/img/structure/B2705394.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2705396.png)

![4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[(2,4-dichlorophenyl)methylene]-2(5H)-furanone](/img/structure/B2705403.png)